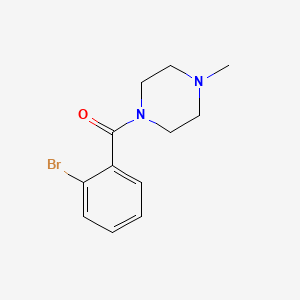

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone

説明

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of amides It features a bromophenyl group attached to a methanone moiety, which is further connected to a 4-methylpiperazine ring

特性

IUPAC Name |

(2-bromophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFUJLBGPHVUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349923 | |

| Record name | (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331845-66-0 | |

| Record name | (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chemical Profile and Significance

Structural and Physicochemical Properties

The molecular formula C₁₂H₁₅BrN₂O corresponds to a molecular weight of 283.16 g/mol and an exact mass of 282.037 g/mol . Key properties include:

| Property | Value | Source |

|---|---|---|

| PSA (Polar Surface Area) | 23.55 Ų | |

| Storage Temperature | 2–8°C (stable under dry conditions) | |

| Hazards | Harmful if inhaled, ingested, or absorbed through skin |

The compound’s stability under ambient conditions makes it suitable for laboratory-scale synthesis, though its bromine atom necessitates careful handling.

Synthetic Routes and Methodologies

Nucleophilic Acylation of 4-Methylpiperazine

A widely reported method involves the nucleophilic acylation of 4-methylpiperazine using 2-bromobenzoyl chloride.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

- Formation of the Acyl Chloride : 2-Bromobenzoic acid reacts with thionyl chloride (SOCl₂) to generate 2-bromobenzoyl chloride.

- Coupling with 4-Methylpiperazine : The acyl chloride reacts with 4-methylpiperazine in the presence of a base (e.g., triethylamine) to form the target compound.

Reaction Equation :

$$

\text{2-Bromobenzoic acid} + \text{SOCl}2 \rightarrow \text{2-Bromobenzoyl chloride} + \text{HCl} + \text{SO}2

$$

$$

\text{2-Bromobenzoyl chloride} + \text{4-Methylpiperazine} \xrightarrow{\text{Et}_3\text{N}} \text{(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone}

$$

Optimization and Yield

- Solvent Selection : Dichloromethane or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants.

- Stoichiometry : A 1:1 molar ratio of acyl chloride to 4-methylpiperazine minimizes side products like bis-acylated piperazine.

- Yield : Reported yields range from 65–75% after purification via column chromatography.

Direct Coupling via Buchwald-Hartwig Amination

Recent advancements leverage palladium-catalyzed cross-coupling to attach the piperazine group to the bromophenyl ring.

Catalytic System

- Catalyst : Pd(OAc)₂ or Pd₂(dba)₃.

- Ligand : Xantphos or BINAP enhances regioselectivity.

- Base : Cs₂CO₃ or K₃PO₄ facilitates deprotonation of the piperazine nitrogen.

Reaction Equation :

$$

\text{2-Bromophenyl ketone precursor} + \text{4-Methylpiperazine} \xrightarrow{\text{Pd catalyst, ligand, base}} \text{Target compound}

$$

Challenges and Solutions

Solid-Phase Synthesis for High-Throughput Applications

Automated solid-phase platforms employ resin-bound 4-methylpiperazine, which reacts with 2-bromobenzoyl derivatives.

Procedure

- Resin Functionalization : Wang resin is loaded with 4-methylpiperazine via carbodiimide coupling.

- Acylation : The resin-bound piperazine reacts with 2-bromobenzoyl chloride.

- Cleavage : TFA treatment releases the product from the resin.

Advantages :

Characterization and Quality Control

Industrial-Scale Considerations

Cost-Efficiency of Raw Materials

化学反応の分析

Types of Reactions

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are usually performed in acidic or basic aqueous solutions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. The reactions are carried out in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives of the methanone moiety.

Reduction Reactions: Products include alcohols or other reduced derivatives of the methanone moiety.

科学的研究の応用

Antitumor Activity

Recent studies have indicated that derivatives of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone exhibit significant anti-tumor properties. For instance, compounds related to this structure have shown efficacy in inhibiting cancer cell proliferation through the modulation of various signaling pathways, including NF-kappaB .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research demonstrates that certain derivatives can inhibit the activation of inflammatory pathways, providing potential therapeutic benefits for conditions characterized by chronic inflammation .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound structure influence its biological activity. These studies have revealed that:

- The presence of bromine at the 2-position enhances anti-inflammatory activity.

- Variations in the piperazine substituent significantly affect the compound's potency against specific targets .

Synthetic Approaches

Various synthetic routes have been developed for producing this compound, often involving multi-step processes that include:

- The formation of key intermediates via nucleophilic substitutions.

- Coupling reactions with piperazine derivatives to achieve desired pharmacological profiles .

Market Applications and Trends

The market for this compound is expanding, with applications spanning pharmaceuticals and agrochemicals. A comprehensive market research report outlines:

- Global Demand : Increasing demand in pharmaceutical applications driven by ongoing research into new therapeutic agents.

- Regional Insights : Variations in usage patterns across different regions including North America, Europe, and Asia-Pacific .

| Application Area | Description |

|---|---|

| Antitumor Activity | Inhibition of cancer cell proliferation through modulation of signaling pathways |

| Anti-inflammatory Effects | Potential therapeutic benefits for chronic inflammatory conditions |

| Pharmaceutical Development | Key intermediate in synthesizing novel drugs targeting various diseases |

Case Study: Anti-cancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed a significant reduction in tumor size in animal models when administered at specific dosages. The study highlighted the compound's mechanism of action involving apoptosis induction in cancer cells .

Case Study: Inhibition of Inflammatory Pathways

Another research project focused on evaluating the anti-inflammatory properties of this compound in vitro and in vivo. Results indicated a marked decrease in pro-inflammatory cytokines following treatment with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases .

作用機序

The mechanism of action of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can alter the activity of the target protein, leading to the desired therapeutic effect.

類似化合物との比較

Similar Compounds

- (2-Chlorophenyl)(4-methylpiperazin-1-yl)methanone

- (2-Fluorophenyl)(4-methylpiperazin-1-yl)methanone

- (2-Iodophenyl)(4-methylpiperazin-1-yl)methanone

Uniqueness

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other halogens. This can lead to differences in biological activity, binding affinity, and overall chemical reactivity compared to its chloro, fluoro, and iodo analogs.

生物活性

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anti-melanogenic properties. This article synthesizes existing research findings, case studies, and biological evaluations to present a comprehensive overview of the compound's biological activity.

Chemical Structure and Synthesis

The compound this compound features a bromophenyl group linked to a piperazine moiety, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of 2-bromobenzoyl chloride with 4-methylpiperazine under controlled conditions to yield the desired product.

1. Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on related piperazine derivatives demonstrated moderate to good antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MIC) for these compounds ranged from 3.125 to 6.25 μg/ml, indicating their potential as effective antimicrobial agents.

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound Name | MIC (μg/ml) | Activity Type |

|---|---|---|

| This compound | 3.125 - 6.25 | Antibacterial |

| 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone | <5 | Antimicrobial |

| Benzothiazol-2-yl(piperazin-1-yl)methanones | Varies | Antimycobacterial |

2. Anti-Melanogenic Effects

In addition to its antimicrobial properties, this compound has been evaluated for its effects on melanin biosynthesis. Tyrosinase (TYR) is a key enzyme in melanin production, and inhibitors of TYR can serve as therapeutic agents for conditions like hyperpigmentation. Studies have indicated that derivatives with similar structures can inhibit TYR effectively, with IC50 values as low as 3.8 μM . The presence of the bromophenyl group enhances binding affinity to TYR, suggesting that modifications in the aromatic moiety can optimize inhibitory activity.

Table 2: Inhibitory Activity Against Tyrosinase

| Compound Name | IC50 (μM) | Effect |

|---|---|---|

| This compound | ~3.8 | Tyrosinase Inhibition |

| 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone | 1.5 ± 0.1 | Strong Inhibitor |

| Various Substituted Piperazine Derivatives | Varies | Moderate Inhibition |

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, including those similar to this compound:

- Antimicrobial Screening : A series of piperazine derivatives were synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. Results indicated that many compounds exhibited significant inhibition, highlighting the potential for developing new antibiotics .

- Tyrosinase Inhibition Studies : Research focused on the design and synthesis of new inhibitors targeting TYR revealed that modifications in the structure could lead to enhanced potency against melanin production pathways . Compounds were tested in vitro on B16F10 melanoma cells, demonstrating reduced melanin synthesis without cytotoxic effects.

- Mechanistic Insights : Investigations into the mechanisms of action showed that these compounds interact with the active site of TYR, mimicking natural substrates and blocking enzymatic activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-bromophenyl)(4-methylpiperazin-1-yl)methanone?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-bromobenzoyl chloride with 4-methylpiperazine in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the target compound. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) significantly impact reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

- Key Considerations : Monitor reaction progress using TLC and confirm purity via HPLC (>95%). Optimize equivalents of reagents to minimize byproducts like unreacted piperazine derivatives.

Q. How can crystallization conditions be optimized for structural characterization?

- Methodology : Slow evaporation from a polar aprotic solvent (e.g., DMSO/water mixtures) is effective. For X-ray diffraction, single crystals are grown by vapor diffusion using methanol or ethanol. Ensure minimal impurities to avoid lattice defects. Hydrogen bonding patterns (e.g., C=O···H–N interactions) stabilize the crystal lattice, as observed in related bromophenyl-piperazine compounds .

- Key Considerations : Use SHELXL for refinement; apply empirical absorption corrections (e.g., SADABS) to address anisotropic effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H NMR (CDCl) shows distinct peaks for the 2-bromophenyl group (δ 7.30–7.56 ppm) and piperazine methyl group (δ 2.44 ppm). C NMR confirms the carbonyl (C=O) at ~170 ppm .

- IR : Strong absorption bands at ~1650 cm (C=O stretch) and ~1100 cm (C–Br stretch) .

- Elemental Analysis : Ensure calculated vs. observed values for C, H, N, and Br align within ±0.4% .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data?

- Methodology : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to simulate NMR and IR spectra. Compare experimental vs. theoretical results to identify conformational discrepancies (e.g., rotameric equilibria in the piperazine ring). For crystallographic disagreements, refine models using SHELXL's restraints for thermal parameters and occupancy .

- Case Study : In a related compound, DFT simulations corrected misassigned H NMR peaks caused by dynamic proton exchange in DMSO-d .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

- Methodology :

- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(OAc)) for coupling reactions to reduce halogenated byproducts.

- Solvent Screening : Switch from THF to acetonitrile to suppress hydrolysis of intermediates.

- Process Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .

Q. How can biological activity be assessed for this compound?

- Methodology :

- Receptor Binding Assays : Screen for affinity against G protein-coupled receptors (GPCRs) using radioligand displacement (e.g., H-labeled antagonists). Piperazine derivatives often target serotonin or histamine receptors .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM. Compare IC values to reference drugs like doxorubicin .

Data Analysis and Validation

Q. How to handle low R-factor values in crystallographic refinement?

- Methodology : If R > 0.05 after initial refinement, check for twinning or disorder using PLATON’s TWINLAW. Apply multi-component refinement in SHELXL for disordered bromine atoms. Use SQUEEZE to model solvent regions with poor electron density .

Q. What statistical methods validate reproducibility in synthetic yields?

- Methodology : Perform triplicate reactions under identical conditions. Use ANOVA to assess variability across batches. For yields <50%, investigate via Design of Experiments (DoE) to identify critical factors (e.g., reagent purity, stirring rate) .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。